Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate typically involves the bromination of ethyl 2-(dihydrofuran-2-ylidene)acetate. This reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form ethyl (dihydrofuran-2-ylidene)acetate.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Ethyl (dihydrofuran-2-ylidene)acetate derivatives.
Reduction: Ethyl (dihydrofuran-2-ylidene)acetate.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds . The dihydrofuran ring provides a stable framework for various chemical transformations .
Comparison with Similar Compounds
Ethyl Z-bromo-(dihydrofuran-2-ylidene)acetate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (Z)-2-(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate: Contains a tetrazoloquinoxaline moiety instead of a dihydrofuran ring.
Ethyl (Z)-2-(3-fluorodibenzo[b,e]oxepin-11(6H)-ylidene)acetate: Features a dibenzooxepin ring system.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H11BrO3 |
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Molecular Weight |
235.07 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(oxolan-2-ylidene)acetate |
InChI |
InChI=1S/C8H11BrO3/c1-2-11-8(10)7(9)6-4-3-5-12-6/h2-5H2,1H3 |
InChI Key |
NMXGBBLRCHDHIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCCO1)Br |
Origin of Product |
United States |
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